molecular formula C21H20ClN3O2 B14956925 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14956925
M. Wt: 381.9 g/mol
InChI Key: CAVSDIRLSOQSKR-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a novel, synthetic bis-indole compound designed for pharmaceutical and biological research. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several FDA-approved drugs . This molecule features a chloro-substituted indole linked via an ethylacetamide chain to a methoxy-substituted indole, a design that leverages the known significance of substitutions at the indole C-3 position and the incorporation of heterocyclic moieties for modulating biological activity and overcoming drug resistance . Preliminary research into analogous N-acetamide indole compounds has identified potent antiplasmodial activity, with mechanisms potentially involving the disruption of parasite ionic homeostasis . Furthermore, structurally similar indolealkylamine derivatives are being explored for multi-target therapeutic strategies against complex diseases, including COVID-19, due to their interactions with targets like melatonin receptors and calmodulin . The presence of distinct 5-chloro and 5-methoxy indole systems in this single molecule makes it a valuable chemical tool for probing structure-activity relationships (SAR) in the development of new oncotherapeutics, antimicrobials, and antiparasitic agents . Researchers can utilize this compound to investigate novel mechanisms of action and for hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-27-17-3-5-20-14(10-17)7-9-25(20)13-21(26)23-8-6-15-12-24-19-4-2-16(22)11-18(15)19/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26)

InChI Key

CAVSDIRLSOQSKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 5-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of 5-methoxy-1H-indole: This involves the methylation of indole using reagents like dimethyl sulfate or methyl iodide.

    Formation of the ethyl linkage: The 5-chloro-1H-indole and 5-methoxy-1H-indole are then linked via an ethyl chain using a suitable alkylating agent such as ethylene dibromide.

    Acetylation: The final step involves the acetylation of the linked indole derivatives using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indole-2-ethylamines.

    Substitution: The chlorine atom in the 5-chloro-1H-indole moiety can be substituted with nucleophiles like amines or thiols, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indole-2-ethylamines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related indole-acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes
Target Compound C₂₀H₁₇Cl₂N₃O 386.276 5-Cl-indole (ethylamine), 5-OMe-indole (acetamide) Dual indole structure; potential COX-2 inhibition
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) C₂₅H₂₀Cl₂FN₂O₃ 495.34 3-Cl-4-F-phenyl, 4-Cl-benzoyl, 5-OMe-indole Anticancer activity (Bcl-2/Mcl-1 inhibition)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-phenethyl-acetamide (1) C₂₇H₂₄ClN₃O₃ 485.95 4-Cl-benzoyl, phenethyl amide Selective COX-2 inhibitor; metabolic instability
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide C₁₃H₁₆N₂O₂ 232.28 5-OMe-indole, ethylacetamide Simplified melatonin analog; no dual indole
N-(2-(5-Chloro-1H-indol-3-yl)ethyl)acetamide C₁₂H₁₃ClN₂O 236.70 5-Cl-indole, ethylacetamide Intermediate for complex indole derivatives
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide C₂₂H₂₃N₃O₂ 361.44 5-OMe-indole (N1), 1-Me-indole (C3) High lipophilicity (logP: 3.28); CNS penetration

Structural and Functional Insights

Dual Indole vs. Single Indole Scaffolds: The target compound’s dual indole system distinguishes it from simpler analogs like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (), which lacks the second indole moiety. The dual structure may enhance binding to targets requiring multivalent interactions, such as COX-2 or serotonin receptors .

Substituent Effects on Pharmacokinetics: The 5-methoxy group in the target compound may reduce oxidative metabolism compared to non-substituted indoles, as seen in , where O-demethylation was a major metabolic pathway for similar compounds . Chlorine atoms at the 5-position of indole (target compound) and N-(2-(5-chloro-1H-indol-3-yl)ethyl)acetamide () likely enhance electron-withdrawing effects, increasing resistance to enzymatic degradation .

Lipophilicity and Bioavailability :

  • The target compound’s molecular weight (~386 g/mol) and logP (estimated >3) suggest moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide (logP: 3.28), which may exhibit superior blood-brain barrier penetration .

Metabolic Stability and Design Considerations

  • highlights that amide substituents significantly influence metabolic fate. For example, the phenethyl amide in compound 1 underwent rapid CYP3A4/2D6-mediated oxidation, whereas fluorinated analogs showed shifted metabolism to O-demethylation, improving stability .
  • The target compound’s 5-methoxy and 5-chloro groups may similarly redirect metabolism away from the acetamide linker, extending half-life compared to unsubstituted analogs.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H17ClN2O2C_{15}H_{17}ClN_{2}O_{2}

It features an indole structure, which is known for its significant biological activity, including anticancer and neuroprotective effects. The presence of chlorine and methoxy groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with acetic anhydride or acetyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives, including this compound. Notably, compounds with similar structures have shown promising activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
This compoundHCT116 (Colon Cancer)1.9
This compoundMCF7 (Breast Cancer)2.3

These results indicate a strong potential for this compound as an anticancer agent, comparable to established chemotherapeutics like doxorubicin.

Neuropharmacological Effects

Indoles are also recognized for their neuropharmacological effects. Research indicates that compounds containing indole moieties can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activities. The specific neuropharmacological profile of this compound remains to be fully elucidated but suggests a promising avenue for further research.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell growth.
  • Induction of Apoptosis : Evidence suggests that indole derivatives can activate apoptotic pathways in cancer cells.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the importance of indole derivatives in drug discovery:

  • Study on Anticancer Activity : A study demonstrated that indole derivatives could reduce tumor size in animal models, indicating their potential as effective chemotherapeutics.
    "Indole-based compounds demonstrated significant anticancer activity with low IC50 values across various cancer cell lines" .
  • Neuroprotective Effects : Another study reported that certain indole derivatives could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

Q & A

Q. What are key considerations in selecting catalysts for indole derivative synthesis?

  • Methodological Answer : Base strength (K₂CO₃ vs. Et₃N) affects deprotonation efficiency. For halogenated indoles, KI enhances reactivity via Finkelstein-like mechanisms. Heterogeneous catalysts (e.g., MgO/Al₂O₃) improve recyclability and reduce byproducts in multicomponent reactions .

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